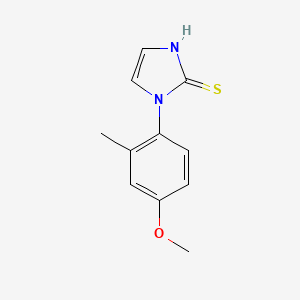

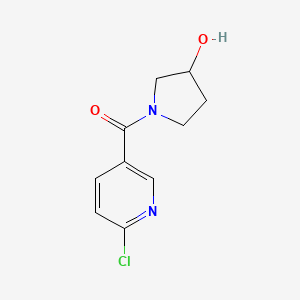

![molecular formula C15H27NO4 B1428448 Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate CAS No. 946598-34-1](/img/structure/B1428448.png)

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate

Vue d'ensemble

Description

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is an intermediate for the synthesis of Desmethyl Cariprazine Hydrochloride, a derivative of Cariprazine which is an orally active D2/D3 dopamine receptor antagonist . It can be used as organic synthesis intermediates and pharmaceutical intermediates, mainly used in laboratory research and development processes and chemical production processes .

Synthesis Analysis

The synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate involves taking commercially available ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate as a raw material to synthesize trans-ethyl 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetate with a single configuration in two steps under certain conditions . The preparation method is high in yield, low in production cost, green and environment-friendly, and suitable for industrial production .Molecular Structure Analysis

The molecular formula of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate is C15H27NO4 . The InChI code is 1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18) .Chemical Reactions Analysis

The reaction conditions for the synthesis of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate involve the use of triethylamine in dichloromethane at 20°C for 2 hours .Physical And Chemical Properties Analysis

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate has a molecular weight of 285.38 . It is a white to yellow solid . The storage temperature is +4°C .Applications De Recherche Scientifique

Photoluminescence and Phosphorescence : A study by Maity et al. (2013) found that a Boc-capped γ-amino acid, which is structurally related to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, exhibits phosphorescence in the solid state. This phosphorescence is influenced by the type of solvent used during crystallization, such as ethyl acetate, indicating potential applications in material science and photoluminescence studies (Maity et al., 2013).

Synthesis of Cyclic Ethers : In a research conducted by Moody and Taylor (1989), ethyl lithiodiazoacetate, a compound similar to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate, was used to open lactones and N-Boc lactams. This process resulted in the formation of Boc-amino diazo compounds and was utilized for the synthesis of various cyclic ethers, demonstrating its importance in synthetic organic chemistry (Moody & Taylor, 1989).

Lossen Rearrangement and Synthesis of Ureas : Thalluri et al. (2014) described the use of a compound similar to Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate in the Lossen rearrangement, leading to the synthesis of hydroxamic acids and ureas from carboxylic acids. This process was found to be racemization-free and compatible with various protecting groups, highlighting its potential in the synthesis of biologically active compounds (Thalluri et al., 2014).

Peptide Synthesis : Thalluri et al. (2013) also investigated the use of a derivative of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate for esterification, thioesterification, amidation reactions, and peptide synthesis. This demonstrated the compound's utility in synthesizing peptides and other complex organic molecules, important in pharmaceutical and biochemical research (Thalluri et al., 2013).

Catalysis in Acetylation Reactions : A study by Chaubey and Mishra (2020) on a related compound demonstrated its efficiency as a catalyst for the acetylation of alcohols, phenols, and amines. This finding suggests potential applications in synthetic chemistry and industrial processes (Chaubey & Mishra, 2020).

Oxadiazole Synthesis : Kudelko and Zieliński (2010) reported the synthesis of 2-(1-N-Boc-aminoethyl)-1,3,4-oxadiazoles from derivatives of Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate. This synthesis pathway is significant for the production of oxadiazoles, which have various applications in pharmaceutical and material sciences (Kudelko & Zieliński, 2010).

Mécanisme D'action

Propriétés

IUPAC Name |

ethyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27NO4/c1-5-19-13(17)10-11-6-8-12(9-7-11)16-14(18)20-15(2,3)4/h11-12H,5-10H2,1-4H3,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBUJPUBSPCDGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCC(CC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428368.png)

![Benzenamine, 4-[(2-propen-1-yloxy)methyl]-](/img/structure/B1428373.png)

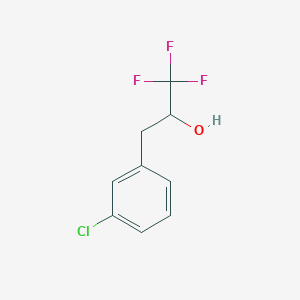

![1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol](/img/structure/B1428374.png)

![2-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine](/img/structure/B1428379.png)

![1-[1-(cyclohexylmethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1428388.png)